molecular formula C26H25FN4O8 B11481417 ethyl 5-({6-[(Z)-{2-[(5-fluoro-1H-indol-2-yl)carbonyl]hydrazinylidene}methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

ethyl 5-({6-[(Z)-{2-[(5-fluoro-1H-indol-2-yl)carbonyl]hydrazinylidene}methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B11481417
M. Wt: 540.5 g/mol
InChI Key: ZSOHTBNYCBXIQM-FXMZOFOKSA-N
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Description

ETHYL 5-({6-[(Z)-{[(5-FLUORO-1H-INDOL-2-YL)FORMAMIDO]IMINO}METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE is a complex organic compound that features a variety of functional groups, including an indole moiety, a benzodioxole ring, and an oxazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and complex structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-({6-[(Z)-{[(5-FLUORO-1H-INDOL-2-YL)FORMAMIDO]IMINO}METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available precursorsReaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of greener synthesis methods to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-({6-[(Z)-{[(5-FLUORO-1H-INDOL-2-YL)FORMAMIDO]IMINO}METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .

Scientific Research Applications

ETHYL 5-({6-[(Z)-{[(5-FLUORO-1H-INDOL-2-YL)FORMAMIDO]IMINO}METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anticancer, antiviral, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-({6-[(Z)-{[(5-FLUORO-1H-INDOL-2-YL)FORMAMIDO]IMINO}METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and benzodioxole-containing molecules, such as:

  • 5-Fluoroindole derivatives
  • Benzodioxole-based compounds
  • Oxazole-containing molecules

Uniqueness

ETHYL 5-({6-[(Z)-{[(5-FLUORO-1H-INDOL-2-YL)FORMAMIDO]IMINO}METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H25FN4O8

Molecular Weight

540.5 g/mol

IUPAC Name

ethyl 5-[[6-[(Z)-[(5-fluoro-1H-indole-2-carbonyl)hydrazinylidene]methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C26H25FN4O8/c1-4-36-26(33)20-10-15(39-31-20)9-16-17(22(35-3)24-23(21(16)34-2)37-12-38-24)11-28-30-25(32)19-8-13-7-14(27)5-6-18(13)29-19/h5-8,11,15,29H,4,9-10,12H2,1-3H3,(H,30,32)/b28-11-

InChI Key

ZSOHTBNYCBXIQM-FXMZOFOKSA-N

Isomeric SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)/C=N\NC(=O)C4=CC5=C(N4)C=CC(=C5)F

Canonical SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)C=NNC(=O)C4=CC5=C(N4)C=CC(=C5)F

Origin of Product

United States

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